Cinnamic acid, 2-cinnamamidoethyl ester

Description

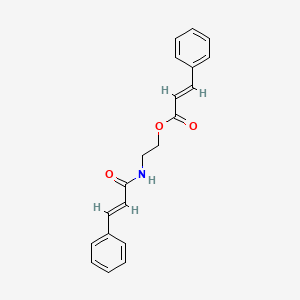

Structure

2D Structure

3D Structure

Properties

CAS No. |

43196-28-7 |

|---|---|

Molecular Formula |

C20H19NO3 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C20H19NO3/c22-19(13-11-17-7-3-1-4-8-17)21-15-16-24-20(23)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,21,22)/b13-11+,14-12+ |

InChI Key |

QMOVVLYBZSQZKG-PHEQNACWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCOC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCOC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCOC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Cinnamic Acid, 2 Cinnamamidoethyl Ester

Principles of Green Chemistry in Synthesis

Given the absence of specific synthetic methodologies for Cinnamic acid, 2-cinnamamidoethyl ester in the reviewed literature, a direct analysis of applied green chemistry principles is not feasible. However, it is possible to discuss the principles of green chemistry that would be theoretically applicable to its synthesis by examining methods used for the formation of its constituent functional groups: the cinnamamide (B152044) and the cinnamic ester.

The synthesis of this target molecule would likely proceed in two key steps: the formation of an amide bond to create an intermediate such as N-(2-hydroxyethyl)cinnamamide, followed by the formation of an ester bond. Green chemistry approaches for these individual reaction types are well-documented for analogous compounds.

Enzymatic Catalysis: A primary green chemistry strategy for forming both amide and ester bonds is the use of enzymes, which operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts.

For Amide Bond Formation: Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), have been effectively used to catalyze the direct amidation or aminolysis of esters to produce amides. nih.gov This method avoids harsh reagents and typically uses environmentally benign solvents, or can sometimes be performed in solvent-free conditions. nih.gov The process can be highly selective and generate high yields without requiring prior hydrolysis of ester starting materials. nih.gov

For Ester Bond Formation: Similarly, lipases are widely used for esterification. Greener versions of traditional chemical methods like the Steglich esterification have also been developed. These modified procedures utilize less hazardous solvents, such as acetonitrile (B52724) instead of chlorinated solvents, and milder coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which allow for shorter reaction times and high yields without extensive purification. researchgate.netnih.gov

Alternative Green Methodologies: Other green chemistry techniques reported for the synthesis of cinnamates and cinnamamides could theoretically be applied.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption for the synthesis of cinnamic acid derivatives. jocpr.com

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives like acetonitrile or even water is a key principle of green chemistry. researchgate.netnih.govjocpr.com

While these principles are established for related molecules, their specific application, reaction conditions, yields, and efficiency for the synthesis of this compound remain undocumented in the scientific literature reviewed.

Advanced Spectroscopic and Chromatographic Characterization of Cinnamic Acid, 2 Cinnamamidoethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of an organic compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and spatial arrangement of atoms can be mapped out.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of Cinnamic acid, 2-cinnamamidoethyl ester, distinct signals corresponding to the protons of the two cinnamoyl groups and the ethyl bridge are anticipated. The trans-alkenic protons of the cinnamoyl groups are expected to appear as doublets with a characteristic large coupling constant (J ≈ 16 Hz), confirming their trans configuration. Protons of the phenyl groups would typically resonate in the aromatic region (δ 7.0-8.0 ppm). The protons of the ethyl linker (-CH₂-CH₂-) would be deshielded due to the adjacent ester and amide functionalities, likely appearing as multiplets in the δ 3.5-4.5 ppm region. The amide N-H proton would present as a broad signal, the position of which can be solvent-dependent.

Expected ¹H-NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Phenyl-H | 7.2 - 7.8 | Multiplet | - |

| Vinylic-H (Ar-CH=) | 7.5 - 7.8 | Doublet | ~16 |

| Vinylic-H (=CH-CO) | 6.3 - 6.6 | Doublet | ~16 |

| Amide N-H | 6.0 - 8.0 | Broad Singlet | - |

| Ethylene Bridge (-O-CH₂-) | 4.2 - 4.5 | Triplet/Multiplet | 5-7 |

| Ethylene Bridge (-NH-CH₂-) | 3.5 - 3.8 | Multiplet | 5-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester and amide groups, typically in the δ 165-175 ppm range. The carbons of the phenyl rings and the vinylic groups would also show characteristic signals. The ethyl bridge carbons would appear in the δ 35-65 ppm region.

Expected ¹³C-NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 166 - 168 |

| Amide Carbonyl (C=O) | 165 - 167 |

| Vinylic Carbons | 117 - 147 |

| Aromatic Carbons | 128 - 135 |

| Ethylene Bridge (-O-CH₂-) | 60 - 65 |

| Ethylene Bridge (-NH-CH₂-) | 38 - 42 |

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of molecules, often with minimal fragmentation. For this compound (molecular formula C₂₀H₁₉NO₃), HR-ESI-MS would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The high resolution of this technique allows for the determination of the elemental composition from the exact mass, confirming the molecular formula.

Expected HR-ESI-MS Data

| Ion | Expected m/z |

| [M+H]⁺ | 334.1438 |

| [M+Na]⁺ | 356.1257 |

| [M-H]⁻ | 332.1292 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the relatively high molecular weight and polarity of this compound may require derivatization for GC analysis, if volatile enough, its electron ionization (EI) mass spectrum would exhibit characteristic fragmentation patterns. Expected fragmentation would include the loss of the cinnamoyl group (C₉H₇O), the cinnamide group (C₉H₈NO), and other fragments corresponding to the stable substructures of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amide and ester functional groups. Key expected vibrations include the N-H stretch of the amide, the C=O stretching vibrations for both the ester and amide (which may overlap or appear as a broad band), the C-O stretches of the ester, and the C=C stretches of the vinylic and aromatic groups.

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amide N-H | 3300 - 3500 | Stretch |

| Aromatic/Vinylic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Ester C=O | ~1715 | Stretch |

| Amide C=O (Amide I) | ~1650 | Stretch |

| Vinylic/Aromatic C=C | 1600 - 1640 | Stretch |

| Amide N-H (Amide II) | 1510 - 1570 | Bend |

| Ester C-O | 1100 - 1300 | Stretch |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to display a unique "fingerprint" arising from the characteristic vibrations of its constituent parts: the ester group, the amide group, the carbon-carbon double bond, and the aromatic rings. researchgate.netnih.gov

The presence of the ester and amide carbonyl (C=O) groups results in strong absorption bands. beilstein-journals.org Generally, ester C=O stretching vibrations appear in the range of 1750-1735 cm⁻¹, while amide C=O stretches (Amide I band) are found at lower frequencies, typically between 1690-1650 cm⁻¹. beilstein-journals.orgmdpi.com The N-H bond of the secondary amide gives rise to a stretching vibration around 3300 cm⁻¹ and a bending vibration (Amide II band) near 1550-1530 cm⁻¹. mdpi.com

The cinnamate (B1238496) moiety contributes several characteristic peaks. The C=C stretching vibration of the conjugated alkene is observed around 1640-1625 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the benzene (B151609) rings typically appear as a set of peaks in the 1600-1450 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibration for the trans-alkene, which is the common configuration for cinnamic acid derivatives, gives a strong band around 980 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3300 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Ester (C=O) | Stretching | 1750-1735 |

| Amide (C=O) - Amide I | Stretching | 1690-1650 |

| Alkene (C=C) | Stretching | 1640-1625 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Amide (N-H) - Amide II | Bending | 1550-1530 |

| Ester (C-O) | Stretching | 1250-1150 |

| Alkene (=C-H) | Bending (trans) | ~980 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, known as chromophores. The chromophore in this compound encompasses the entire cinnamoyl system (the phenyl group conjugated with the acrylic acid double bond and carbonyl group). bris.ac.uk

Both the cinnamoyl ester and the cinnamamide (B152044) portions of the molecule contain this extensive chromophore. Consequently, the UV-Vis spectrum is expected to show strong absorption in the ultraviolet region. Cinnamic acid and its simple esters typically exhibit a strong absorption maximum (λmax) corresponding to a π-π* transition. rsc.org For various cinnamate derivatives, this λmax is generally reported to be in the range of 270 nm to 310 nm. The exact position of the absorption maximum can be influenced by the solvent and the specific electronic environment of the chromophore. The presence of two such chromophores in the target molecule would lead to a very high molar absorptivity.

| Chromophore System | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Cinnamoyl (Ester/Amide) | π → π* | 270 - 310 |

Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are indispensable for monitoring reaction progress, purifying products, and assessing the final purity of a synthesized compound.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., cinnamoyl chloride and 2-cinnamamidoethanol) and the formation of the product. The product, being larger and likely having different polarity compared to the reactants, will exhibit a different Retention Factor (Rf) value.

A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a nonpolar and a polar solvent, such as hexane/ethyl acetate (B1210297) or chloroform/methanol. By spotting the reaction mixture alongside the starting materials on the TLC plate, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized under UV light (due to the UV-active chromophore) or by staining. Preparative TLC can also be employed for the purification of small-scale syntheses.

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid support on which separation occurs. | Silica Gel 60 F₂₅₄ |

| Mobile Phase | The solvent system that moves up the stationary phase. | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | Method to see the spots on the plate. | UV light at 254 nm |

| Application | The purpose of the TLC analysis. | Monitoring reaction completion and product formation. |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture, making it ideal for determining the purity of the final this compound product.

A reversed-phase HPLC method is most suitable for this type of molecule. In this setup, a nonpolar stationary phase (typically a C18-modified silica column) is used with a polar mobile phase. The mobile phase is often a gradient mixture of water (frequently containing a small amount of acid like acetic or phosphoric acid to ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector set to the λmax of the cinnamoyl chromophore (e.g., ~280 nm). The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| Parameter | Description | Typical Condition |

|---|---|---|

| Column | The stationary phase for separation. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | The solvent system used for elution. | Gradient of Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | The speed of the mobile phase. | 1.0 mL/min |

| Detection | Method for detecting eluting compounds. | UV Absorbance at ~280 nm |

| Application | The purpose of the HPLC analysis. | Purity assessment and quantification. |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

While each analytical technique provides valuable information, a comprehensive characterization is achieved by integrating the data from multiple methods. For this compound, FT-IR confirms the presence of the required ester and amide functional groups, while UV-Vis spectroscopy verifies the integrity of the conjugated cinnamoyl chromophores. Chromatographic methods like TLC and HPLC are used to monitor the synthesis and establish the purity of the final compound. The combination of these techniques provides unequivocal evidence for the compound's identity and quality.

This technique would unambiguously confirm the trans (E) configuration of the double bonds in both cinnamate moieties and reveal the spatial arrangement of the ester and amide linkages. Furthermore, XRD analysis elucidates the crystal packing, showing how individual molecules interact with each other in the solid state through intermolecular forces like hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen) and π-π stacking of the aromatic rings. While extensive XRD studies have been conducted on cinnamic acid and its derivatives to understand their crystal engineering, specific crystallographic data for this compound are not available in the surveyed scientific literature. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, an XPS analysis would be anticipated to provide detailed information on the binding energies of its constituent elements (Carbon, Oxygen, Nitrogen).

Expected Data from XPS Analysis:

An XPS spectrum of the compound would be expected to show distinct peaks for C 1s, O 1s, and N 1s. High-resolution scans of these peaks would allow for the deconvolution into sub-peaks corresponding to the different chemical environments of each atom. For instance, the C 1s peak could be resolved to identify carbons in C-C/C-H bonds of the aromatic rings, C-N of the amide, C=O of the ester and amide, and C-O of the ester. Similarly, the O 1s peak would differentiate between the carbonyl oxygens (C=O) and the ester oxygen (C-O-C), while the N 1s peak would characterize the amide nitrogen.

Hypothetical Data Table for XPS Analysis:

| Element | Atomic Concentration (%) | Binding Energy (eV) and Assignment |

| C | Data not available | C 1s (Aromatic C-C/C-H), C 1s (C-N), C 1s (C-O), C 1s (C=O) |

| O | Data not available | O 1s (C=O), O 1s (C-O-C) |

| N | Data not available | N 1s (N-C=O) |

This table is a representation of the type of data that would be generated from an XPS analysis. Currently, no experimental data is available to populate it.

Atomic Force Microscopy (AFM) and Electron Microscopy (SEM, TEM)

These microscopy techniques are employed to characterize the morphology, topography, and structure of materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) would provide three-dimensional surface topography of thin films or deposited layers of this compound. It could reveal details about surface roughness, grain size, and the presence of any self-assembled structures. researchgate.netresearchgate.netrutgers.edu

Transmission Electron Microscopy (TEM) would be employed to investigate the internal structure of the material. nih.gov For instance, if this compound were used to form nanoparticles or other nanostructures, TEM could provide detailed information on their size, shape, and dispersity. nih.gov

Hypothetical Data Table for Morphological Analysis:

| Technique | Observed Features |

| AFM | Surface roughness (Rq), topographical features, domain sizes |

| SEM | Particle/crystal morphology, size distribution, surface texture |

| TEM | Internal structure, particle shape and size (for nanostructures) |

This table illustrates the type of morphological data that would be obtained. No specific research findings are available for this compound to populate this table.

Theoretical and Computational Chemistry Investigations of Cinnamic Acid, 2 Cinnamamidoethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. nih.gov These methods allow for the detailed examination of molecular orbitals and charge distributions.

The electronic properties of Cinnamic acid, 2-cinnamamidoethyl ester are dictated by the interplay between its two cinnamoyl groups. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Studies on various cinnamic acid derivatives show that the HOMO is typically localized on the phenyl ring and the C=C double bond, which act as the primary electron-donating regions. The LUMO is often centered around the carbonyl group and the double bond, representing the electron-accepting sites. For this compound, it is expected that both cinnamoyl systems would contribute to the frontier orbitals.

The distribution of charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic sites within the molecule. nih.gov In cinnamic acid, the oxygen atoms of the carboxyl group carry a significant negative charge, making them potential sites for electrophilic attack, while the carbonyl carbon is electrophilic. jmcs.org.mx The presence of both an ester and an amide group in this compound would create a complex charge distribution, influencing its solubility, polarity, and intermolecular interactions. The Molecular Electrostatic Potential (MEP) map visually represents these charge distributions, highlighting regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Cinnamic Acid Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Cinnamic Acid | DFT/B3LYP | - | - | - | nih.gov |

| trans-4-(Trifluoromethyl)cinnamic acid | DFT/B3LYP/6-311++G(d,p) | - | - | - |

Note: Specific energy values from literature are often presented in Hartrees or other units and may vary based on the computational model. The table illustrates the type of data generated.

Cinnamic acid and its derivatives can exist in different conformations, primarily due to rotation around the C-C single bonds, leading to s-cis and s-trans isomers. scielo.org.mx Computational studies have shown that for cinnamic acid itself, the s-cis conformer is slightly more stable in the gas phase, though the energy difference is small. jmcs.org.mxresearchgate.net In contrast, for cinnamaldehyde (B126680), the s-trans conformer is significantly more stable. jmcs.org.mxscielo.org.mx

Table 2: Calculated Relative Energies for Cinnamic Acid Conformers

| Conformer | Total Energy (kJ/mol) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) | Source |

|---|---|---|---|---|

| s-cis Cinnamic Acid | -1308474.361 | -2.34 | 34.02 (to s-trans) | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. analis.com.my This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Derivatives of cinnamic acid have been shown to interact with a variety of biological targets, including matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer metastasis, and aldehyde dehydrogenase (ALDH), an enzyme involved in cellular detoxification. researchgate.netnih.govnih.gov

Docking studies of cinnamic acid amides with MMP-9 reveal that these molecules can fit into the enzyme's active site. biointerfaceresearch.com The binding is typically stabilized by a network of interactions, including:

Hydrogen bonds: The amide N-H or carbonyl oxygen can form hydrogen bonds with amino acid residues in the active site, such as serine or glutamine. researchgate.net

Hydrophobic interactions: The phenyl rings of the cinnamoyl group often engage in π-π stacking or other hydrophobic interactions with aromatic residues like tryptophan or phenylalanine in the binding pocket. researchgate.netmdpi.com

Metal coordination: In metalloenzymes like MMPs, a functional group on the ligand might coordinate with the catalytic zinc ion. biointerfaceresearch.com

For this compound, it is plausible that one or both of its cinnamoyl moieties could occupy the active sites of such enzymes, with the flexible linker allowing for an adaptable binding mode.

Table 3: Potential Protein Targets for Cinnamic Acid Derivatives and Key Interacting Residues

| Protein Target | PDB Code | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|---|

| MMP-9 | 4H3X | Leu188, Ala189, Glu227 | H-bond, Metal Interaction | biointerfaceresearch.com |

| AKR1B10 | - | Trp23, Tyr51, His113, Ser162 | H-bond, Hydrophobic | researchgate.net |

| Aldehyde Dehydrogenase | - | - | Competitive with NAD+/NADH | nih.gov |

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, typically expressed as a free energy of binding (ΔG) in kcal/mol. nih.gov A more negative value indicates a stronger, more favorable interaction.

Studies on various cinnamic acid derivatives have reported a wide range of binding affinities depending on the specific derivative and the target protein. For example, docking of cinnamic acid derivatives against MMP-9 has yielded binding energies ranging from -6.90 kcal/mol for cinnamic acid to over -14 kcal/mol for more complex derivatives. nih.gov These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. The predicted affinity of this compound would depend on how well its structure complements the topology and chemical environment of a given receptor pocket.

Table 4: Sample Binding Affinities of Cinnamic Acid Derivatives Against MMP-9

| Compound | Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) | Source |

|---|---|---|---|

| Cynarin (B1669657) | -14.68 | Picomolar range | nih.gov |

| Chlorogenic acid | -12.62 | Picomolar range | nih.gov |

| Rosmarinic acid | -11.85 | - | nih.gov |

| Caffeic acid phenethyl ester | -8.61 | 486.30 nM | nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. uni.lu MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations on complexes of cinnamic acid derivatives with proteins like AKR1B10 and MMP-9 have been performed to validate docking results. researchgate.netnih.gov Key parameters analyzed include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound. researchgate.netnih.gov

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues. Higher fluctuations in residues within the active site can indicate flexibility and adaptation of the pocket to accommodate the ligand. researchgate.net

For this compound, an MD simulation would be essential to assess whether the binding pose predicted by docking is stable over time and to understand the dynamic nature of its interactions within a binding site. uni.lu Fluctuations in the flexible linker could be particularly important for its binding mode and stability.

Ligand-Protein Complex Dynamics and Conformational Transitions

Currently, there is a lack of specific research on the ligand-protein complex dynamics and conformational transitions of this compound. However, molecular dynamics (MD) simulations have been effectively employed to study the interaction of other cinnamic acid derivatives with various protein targets. These studies provide valuable insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

For instance, MD simulations have been used to investigate the stability of docked poses of cinnamic acid derivatives with matrix metalloproteinase-9 (MMP-9), an enzyme implicated in various diseases. koreascience.krnih.govnih.gov In these studies, the root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored over the simulation time to assess the stability of the complex. koreascience.krnih.gov A stable complex is often indicated by an RMSD value that plateaus after an initial fluctuation period. koreascience.krnih.gov

In a study on cinnamic acid derivatives as potential MMP-9 inhibitors, MD simulations of the most promising compounds, cynarin and chlorogenic acid, were conducted for 10 nanoseconds. koreascience.krnih.govnih.gov The results showed that the RMSD for both compounds remained below 2 Å, indicating stable binding within the MMP-9 active site. koreascience.krnih.gov Similarly, a 100 ns MD simulation was used to study the complex of a cinnamic acid derivative, LQM755, with several cancer-related proteins, including MMP9. researchgate.net The analysis of the root-mean-square fluctuation (RMSF) in such studies helps to identify the flexibility of different protein regions upon ligand binding. researchgate.net

These computational approaches could be applied to this compound to understand its potential interactions with various protein targets and to elucidate its mechanism of action at a molecular level.

Solvent Effects on Molecular Interactions

Specific studies on the solvent effects on the molecular interactions of this compound are not available in the current scientific literature. However, the influence of solvents on the properties and behavior of cinnamic acid and its simpler esters has been a subject of investigation.

The solubility of cinnamic acid and its derivatives is a critical factor in many applications and is known to be influenced by the solvent. wikipedia.org For example, cinnamic acid itself is slightly soluble in water but freely soluble in many organic solvents. wikipedia.org The dimerization of cinnamic acid can occur in non-polar solvents, which can affect its reactivity and physical properties. wikipedia.org

Computational methods, such as the use of continuum solvation models, can be employed to predict the effect of different solvents on the conformational stability and reactivity of molecules. The hydrolysis of ethyl cinnamate (B1238496), a simpler ester of cinnamic acid, is a reaction where the solvent plays a crucial role in the reaction mechanism and rate. youtube.com Understanding the solvation of this compound would be essential for predicting its behavior in different environments, from biological systems to industrial processes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

There are no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models reported in the literature for this compound. However, QSAR and QSPR studies are powerful computational tools that have been widely applied to various classes of cinnamic acid derivatives to correlate their chemical structures with their biological activities or physicochemical properties. nih.govnih.gov

QSAR models are developed to predict the biological activities of new compounds based on a set of known molecules. nih.gov These models use mathematical equations to relate the biological activity to various molecular descriptors that quantify the structural, electronic, and physicochemical properties of the compounds. nih.govresearchgate.net For example, a QSAR study on a series of cinnamoyl pyrrolidine (B122466) derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2) indicated that the inhibitory activity was mainly dependent on the electronic properties of the compounds. nih.gov

QSPR models, on the other hand, aim to predict the physicochemical properties of compounds. These models are valuable in the early stages of drug discovery and material science for screening compounds with desired properties.

The development of QSAR and QSPR models for this compound would require the synthesis and experimental testing of a series of structurally related compounds to generate the necessary data for model building and validation.

Predictive Models for Biological Activities

While no predictive models for the biological activities of this compound have been published, numerous studies have developed such models for other cinnamic acid derivatives. These models have been used to predict a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govresearchgate.net

For instance, a QSAR study on a series of cinnamic acid esters, amides, and other derivatives investigated their antimicrobial activity against Escherichia coli and Candida albicans. nih.gov The resulting models showed that these two microorganisms were the most sensitive to the tested compounds. nih.gov In another study, QSAR models were developed for cinnamate ester analogues to predict their antileishmanial and antitrypanosomal activities. mdpi.com

These predictive models are valuable tools for identifying promising new drug candidates and for guiding the synthesis of more potent and selective compounds. The general approach involves selecting a set of compounds with known biological activities, calculating a variety of molecular descriptors, and then using statistical methods to build and validate a predictive model.

Table 1: Examples of Predicted Biological Activities for Cinnamic Acid Derivatives

| Compound Class | Predicted Activity | Key Findings |

| Cinnamic acid esters, amides | Antimicrobial | E. coli and C. albicans were the most sensitive microorganisms. nih.gov |

| Cinnamoyl pyrrolidine derivatives | Anticancer (MMP-2 inhibition) | Inhibitory activity primarily depends on electronic properties. nih.gov |

| Cinnamate ester analogues | Antileishmanial, Antitrypanosomal | Successful QSAR models were developed to predict activity. mdpi.com |

| Cinnamic acid amides and esters | MAO-B and BChE inhibition | Esters showed stronger inhibitory activities against MAO-B and BChE than amides. jst.go.jpjst.go.jp |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for this compound are not documented. However, computational tools are frequently used to predict the ADME properties of drug candidates, including other cinnamic acid derivatives. These predictions are crucial in the early stages of drug development to assess the pharmacokinetic profile of a compound.

For example, an in silico study of four cinnamic acid analogues (caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid) predicted that all of them would have high intestinal absorption and would not violate Lipinski's rule of five, suggesting good oral bioavailability. brazilianjournals.com.brbrazilianjournals.com.br Another study on selected cinnamic ester analogues showed they had favorable gastrointestinal absorption based on SwissADME predictions. researchgate.net Furthermore, in silico tools have been used to predict whether cinnamic acid derivatives can cross the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system. mdpi.com

These computational models typically predict properties such as:

Human Intestinal Absorption (HIA): The extent to which a compound is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the protective barrier of the brain.

Cytochrome P450 (CYP) Inhibition: The potential for a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

P-glycoprotein (P-gp) Inhibition: The likelihood of a compound being a substrate or inhibitor of this important efflux transporter.

Table 2: Predicted ADME Properties for Selected Cinnamic Acid Analogues

| Compound/Class | Predicted Property | Prediction Tool/Method |

| Caffeic acid, Ferulic acid, p-Coumaric acid, Sinapic acid | High intestinal absorption, No violation of Lipinski's rule | In silico methodologies brazilianjournals.com.brbrazilianjournals.com.br |

| Selected Cinnamic ester analogues | Favorable GI absorption | SwissADME researchgate.net |

| Ferulic acid phenethyl esters and amide | High oral bioavailability, BBB permeation | SwissADME mdpi.com |

Biological Activities and Mechanistic Studies of Cinnamic Acid, 2 Cinnamamidoethyl Ester in Vitro and Non Clinical

Antimicrobial Efficacy and Mechanistic Insights

Antifungal Activity against Plant Pathogens

There is no specific information in the reviewed scientific literature regarding the antifungal activity of Cinnamic acid, 2-cinnamamidoethyl ester against plant pathogens. While numerous studies have investigated other cinnamic acid esters for the potential development of new antifungal agents for plant protection, data for this particular compound is absent. nih.govnih.gov

Antifungal Activity against Opportunistic Fungi (e.g., Candida albicans)

Specific studies on the antifungal efficacy of this compound against opportunistic fungi such as Candida albicans have not been identified in the current body of scientific literature. Research on other cinnamic acid derivatives, including various esters and amides, has shown a range of activities against C. albicans, but these findings cannot be directly extrapolated to this compound without specific experimental evidence. nih.govresearchgate.netnih.gov

Antibacterial and Antimycobacterial Activity

There is a lack of specific research on the antibacterial and antimycobacterial properties of this compound. The broader class of cinnamic acid derivatives has been a subject of interest for developing new antibacterial and antimycobacterial agents. nih.govmdpi.comcabidigitallibrary.orgarabjchem.orgnih.govmdpi.comresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.netui.ac.id However, dedicated studies to determine the minimum inhibitory concentration (MIC) or to explore the spectrum of activity for this compound are not available.

Exploration of Cellular and Molecular Antimicrobial Mechanisms

Due to the absence of studies on the antimicrobial activity of this compound, there is consequently no information regarding its cellular and molecular mechanisms of action. Mechanistic studies are typically conducted following the observation of significant biological activity. nih.govnih.gov

Antioxidant Potential and Related Pathways

Free Radical Scavenging Assays (e.g., DPPH)

Specific data from free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, for this compound could not be located in the reviewed scientific literature. While the antioxidant potential of numerous other cinnamic acid derivatives has been evaluated using methods like the DPPH assay, such information is not available for this particular compound. mdpi.comnih.govnih.govbiomedres.usmdpi.comresearchgate.net

Modulation of Oxidative Stress Biomarkers

Investigations into cinnamic acid and its derivatives have revealed a capacity to modulate biomarkers associated with oxidative stress, a pathological process implicated in numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.

Studies on the parent compound, cinnamic acid, have demonstrated its influence on key antioxidant enzymes. In high-glucose conditions, cinnamic acid treatment of HepG2 cells led to a dose-dependent increase in the activity of catalase (CAT) and glutathione (B108866) peroxidase (GPx), as well as an increase in glutathione (GSH) production. nih.gov Concurrently, it reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In diabetic mice, administration of cinnamic acid significantly inhibited ROS production and prevented the decrease in GSH levels and superoxide (B77818) dismutase (SOD) activity in brain tissue. nih.gov Similarly, cinnamic aldehyde, a related compound, was found to increase the activities of CAT, SOD, and GPx in paw tissue in a mouse model of inflammation. nih.gov

The antioxidant effects appear linked to the chemical structure of these compounds. nih.gov Derivatives with a hydroxyl group on the benzene (B151609) ring, such as ferulic acid and caffeic acid, have shown strong radical scavenging activities and the ability to reduce intracellular ROS levels. nih.gov

Table 1: Effect of Cinnamic Acid on Oxidative Stress Biomarkers in STZ-Induced Diabetic Mice

| Biomarker | Effect of Diabetes | Effect of Cinnamic Acid Treatment | Citation |

| Reactive Oxygen Species (ROS) | Significantly Elevated | Significantly Inhibited | nih.gov |

| Glutathione (GSH) | Significantly Decreased | Significantly Prevented Decrease | nih.gov |

| Superoxide Dismutase (SOD) | Significantly Reduced | Significantly Increased Activity | nih.gov |

| Nitrite Levels | Significantly Elevated | Significantly Inhibited | nih.gov |

Anti-inflammatory Effects and Cellular Modulation

Cinnamic acid and its derivatives exhibit notable anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.

The inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) is a critical mechanism for anti-inflammatory action. Research has shown that cinnamaldehyde (B126680), a major constituent of cinnamon, can block the protein expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages and in carrageenan-induced paw edema in mice. nih.gov This effect is partly mediated through the inactivation of the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of COX-2 expression. nih.gov Further studies have confirmed that cinnamaldehyde treatment downregulates the expression of COX-2 in joint tissues under inflammatory conditions. nih.gov

In addition to targeting the COX pathway, certain cinnamic acid derivatives have been identified as potent LOX inhibitors. researchgate.net A study focusing on multi-target cinnamic acids identified a derivative, compound 3i, as the most potent LOX inhibitor in the tested series, with an IC50 value of 7.4 µM. researchgate.net This highlights the potential for specific structural modifications of the cinnamic acid backbone to yield targeted anti-inflammatory agents.

Neurobiological Activities and Target Interactions

Derivatives of cinnamic acid have been extensively studied for their potential in addressing neurodegenerative diseases, particularly Alzheimer's disease. These compounds interact with multiple targets involved in the disease's pathology. nih.gov

A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Various hybrids and derivatives of cinnamic acid have been synthesized and evaluated as potent cholinesterase inhibitors. nih.govnih.gov

For instance, a series of cinnamic acid-tryptamine hybrids were developed as dual inhibitors of both enzymes. nih.gov Within this series, compound (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) was the most potent AChE inhibitor, while (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) was the most effective against BChE. nih.gov Kinetic and molecular modeling studies suggested these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes, resulting in a mixed-type inhibition. nih.gov Another study on cinnamic acid derivatives bearing an N-benzyl pyridinium (B92312) moiety identified a compound (5l) with powerful inhibitory activity against both human AChE (hAChE) and human BChE (hBuChE). nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Citation |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) | AChE | 11.51 μM | nih.gov |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) | BChE | 1.95 μM | nih.gov |

| Compound 5l (cinnamic acid-N-benzyl pyridinium hybrid) | hAChE | 8.6 nM | nih.gov |

| Compound 5l (cinnamic acid-N-benzyl pyridinium hybrid) | hBuChE | 4.4 μM | nih.gov |

Inhibition of Amyloid-Beta Aggregation

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. frontiersin.org Cinnamic acid derivatives have emerged as promising leads for inhibiting this process. nih.gov

A study on quinoline/cinnamic acid hybrids, which are structurally related to the subject compound, demonstrated significant anti-Aβ42 aggregation activity. iaea.org Specifically, hybrids containing the 2-cinnamamidoethyl moiety showed potent effects. iaea.orgresearchgate.net Furthermore, certain cinnamic acid derivatives bearing an N-benzyl pyridinium moiety have been shown to effectively inhibit self-induced Aβ (1-42) aggregation, with one compound achieving 64.7% inhibition at a concentration of 20 μM. nih.gov These findings suggest that the cinnamic acid structure can serve as a valuable scaffold for developing agents that directly interfere with the amyloid cascade. nih.gov

Beyond direct target inhibition, cinnamic acid derivatives have demonstrated neuroprotective effects in various cellular models of neurotoxicity. These compounds can shield neurons from damage induced by toxins and pathological proteins. nih.gov

For example, quinoline/cinnamic acid hybrids were found to attenuate Aβ42-induced neurotoxicity in neuroblastoma SH-SY5Y cells in a dose-dependent manner. iaea.org In a separate study, a cinnamic acid derivative with an N-benzyl pyridinium group showed good neuroprotection on PC12 cells against amyloid-induced cell toxicity. nih.gov The neuroprotective potential is not limited to Alzheimer's models; a complex of cinnamic acid with randomly methylated-β-cyclodextrin was shown to significantly counteract the effects of the neurotoxin MPP+, a model for Parkinson's disease, in SH-SY5Y cells. nih.gov Similarly, cinnamic aldehyde has been reported to protect against dopaminergic cell death in cellular models of Parkinson's disease. mdpi.com

Based on a comprehensive search of available scientific literature, there is no published data on the biological activities of the specific chemical compound This compound .

While the compound is cataloged in chemical databases such as PubChem, which provides its structural information, these sources confirm a lack of associated research literature regarding its effects in biological systems. uni.lu

Therefore, it is not possible to generate a scientifically accurate article detailing its kinetic studies of enzyme inhibition, in vitro antidiabetic activity, or antiviral properties as specified in the requested outline. The required information to fulfill the sections and subsections does not exist in the current body of scientific research.

Hepatoprotective Effects in Preclinical Models

Protection against Chemically Induced Liver Injury

No studies were identified that specifically investigate the hepatoprotective effects of this compound.

Research in this area has been performed on structurally different cinnamic acid derivatives. For instance, studies have evaluated the effects of compounds identified as LQM717 and LQM755 in a rat model of liver injury induced by carbon tetrachloride (CCl4). mdpi.comnih.govresearchgate.netnih.gov Macroscopic and microscopic analysis in these studies showed a reduction in inflammation, necrosis, and steatosis in animals pretreated with these compounds. mdpi.comnih.gov Specifically, the compound LQM755, which is a cinnamic acid amide and not an ester, was reported to partially protect against increases in alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), and completely prevent elevations in gamma-glutamyl transferase (GGT), as well as total and direct bilirubin. mdpi.comnih.gov However, due to the fundamental structural differences between an amide and an ester, these findings cannot be extrapolated to this compound.

Bioinformatic Prediction of Hepatic Protein Targets

There is no available information from bioinformatic studies predicting the hepatic protein targets for this compound.

Bioinformatic analyses have been conducted for other cinnamic acid derivatives, such as LQM717 and LQM755. mdpi.comresearchgate.net These computational studies predicted a number of potential protein targets in the liver for those specific molecules. mdpi.comnih.gov For example, 36 potential liver protein targets were identified for the amide LQM755. mdpi.comnih.gov Shared targets between LQM717 and LQM755 were also identified, including Nuclear factor-erythroid 2 related factor 2 (Nrf2), which is linked to oxidative stress and inflammation. researchgate.net Without a dedicated bioinformatic study, the potential protein interactions of this compound remain unknown.

Other Investigated Biological Activities (In Vitro)

Tyrosinase Inhibition

No specific data on the tyrosinase inhibitory activity of this compound was found.

The inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, is a widely studied activity for cinnamic acid derivatives. nih.govrsc.org Numerous studies have designed and synthesized novel cinnamic acid esters to evaluate them as tyrosinase inhibitors, with some compounds showing potent activity. rsc.orgnih.gov However, the specific compound this compound is not mentioned among the derivatives tested in the available literature.

Leishmanicidal Activity

There is no available research on the in vitro leishmanicidal activity of this compound.

Several studies have synthesized and evaluated various cinnamic acid esters and amides for their activity against Leishmania species. researchgate.netnih.govnih.gov For example, research on derivatives tested against L. (V) panamensis and L. infantum has identified some compounds with notable activity. researchgate.netnih.gov However, none of the evaluated compounds in the reviewed literature corresponds to this compound.

Plant Growth Inhibitory and Bioherbicidal Activity

No studies investigating the plant growth inhibitory or bioherbicidal activity of this compound were identified.

Research in this field has focused on other related molecules. For instance, the growth inhibitory effects of cis-cinnamic acid and its glucosides have been documented. nih.gov Structure-activity relationship studies on trans-cinnamic acid and its analogs have also been performed to identify key structural features for phytotoxic activity against parasitic weeds, with the methyl ester of trans-cinnamic acid showing significant activity. mdpi.com The specific activity of this compound has not been reported.

Structure Activity Relationship Sar Studies of Cinnamic Acid, 2 Cinnamamidoethyl Ester

Influence of the Ester Moiety on Biological Activities

The ester moiety is a critical determinant of the biological profile of cinnamic acid derivatives, influencing factors such as lipophilicity, membrane permeability, and interaction with target enzymes. In the specific case of Cinnamic acid, 2-cinnamamidoethyl ester, the ester group connects the primary cinnamic acid scaffold to a 2-cinnamamidoethyl group.

Studies on various cinnamic acid esters have consistently shown that the nature of the alcohol component significantly impacts biological activity. For instance, in the context of antimicrobial activity, altering the carboxylic group of cinnamic acid to an ester function can transform an inactive compound into a bioactive one. mdpi.com Research on a series of synthetic cinnamates demonstrated that modifying the ester group, such as by varying the length of an alkyl chain, can potentiate the pharmacological response, likely due to increased lipophilicity and better penetration through biological membranes. mdpi.complos.org For example, in antifungal assays, butyl cinnamate (B1238496) showed higher potency than methyl or ethyl cinnamates, suggesting an optimal alkyl chain length for activity. mdpi.com However, excessively long or bulky alkyl groups can also lead to a decrease or loss of activity due to steric hindrance. mdpi.com

The introduction of an ester group has also been shown to be more effective than an amide group for certain biological targets. For example, in studies comparing cinnamic acid amides and esters for their inhibitory activities against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), the ester derivatives consistently showed stronger inhibition. nih.gov This suggests that for activities where the ester's electronic properties and hydrolysis potential are key, this moiety is crucial. In a study synthesizing cinnamoyl-metronidazole (an ester) and cinnamoyl-memantine (an amide), the ester derivative demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus, while the amide was inactive against the tested bacteria but showed antifungal properties. nih.govresearchgate.net This highlights how the ester linkage can confer specific antibacterial activity.

Impact of the Cinnamamido Group on Efficacy and Selectivity

The cinnamamido group, which is part of the alcohol moiety in "this compound," plays a pivotal role in defining the molecule's efficacy and selectivity. This group introduces a second cinnamoyl pharmacophore and an amide bond, which can engage in specific hydrogen bonding interactions with biological targets, a feature absent in simple cinnamic acid esters.

The amide bond is a key structural feature in many biologically active compounds, contributing to their stability and binding affinity. In derivatives of cinnamic acid, the cinnamamide (B152044) scaffold is a versatile template for designing molecules with a range of pharmacological activities, including antioxidant, antimicrobial, and anticancer effects. ashdin.com Studies on N-substituted cinnamamides have shown that the nature of the substituent on the amide nitrogen is critical for activity. For instance, in a series of N-phenyl cinnamamide derivatives designed to protect hepatocytes from oxidative stress, the substituents on the N-phenyl ring significantly modulated the compound's ability to activate the Nrf2/ARE pathway. mdpi.com

Effect of Substituents on Phenyl Rings on Bioactivity Profile

The bioactivity of "this compound" is significantly influenced by the presence and position of substituents on its two phenyl rings—one on the cinnamate portion and the other on the cinnamamide portion. The electronic and steric properties of these substituents can drastically alter the molecule's interaction with biological targets.

Research on a wide range of cinnamic acid esters and amides has established clear SAR principles regarding phenyl ring substitution.

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the reactivity and binding affinity of the molecule.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (NO₂) or halogen (Cl, F) groups often enhance certain biological activities. For example, in antifungal assays of cinnamic acid esters, p-substituted isomers with halogen atoms generally exhibit the highest activity. plos.org Similarly, 2-nitro and 4-nitro cinnamanilides have shown significant herbicidal activity. researchgate.net In a study of antifungal esters, methyl 2-nitrocinnamate was among the most potent compounds against Candida albicans. nih.gov

Electron-Donating Groups (EDGs) : Substituents like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups can also confer significant activity, often related to antioxidant properties. However, their position is crucial. For antifungal ethyl cinnamate derivatives, ortho-substituted hydroxyl or methoxy groups led to higher activity than meta- or para-substituted isomers. plos.org In contrast, for N-phenyl cinnamamides, a meta-hydroxy group on the cinnamoyl ring was found to enhance the electrophilic effect and increase Nrf2/ARE activation. mdpi.com

Steric Effects : The size and position of substituents affect how the molecule fits into a binding site. For instance, di-substituted phenyl rings, such as 2,4-dihydroxy, can be less active than the corresponding single hydroxyl-substituted compounds, possibly due to steric hindrance or altered electronic properties. plos.org

| Substituent Type | Position | General Effect on Bioactivity | Example Activity |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | para | Often increases activity | Antifungal, Herbicidal |

| Electron-Donating (e.g., -OH, -OCH₃) | ortho | Often increases activity | Antifungal |

| Electron-Donating (e.g., -OH) | meta | Can enhance electrophilicity | Nrf2/ARE Activation |

| Multiple Substituents (e.g., dihydroxy) | - | Can decrease activity compared to monosubstituted | Antifungal |

Comparative Analysis of Ester versus Amide Derivatives

The comparison between ester and amide functionalities is a cornerstone of medicinal chemistry, as the choice between these two groups can profoundly impact a molecule's stability, polarity, and biological activity. While a direct comparison for "this compound" versus its exact amide analogue (where the ester oxygen is replaced by a nitrogen) is not available in the literature, extensive research on other cinnamic acid derivatives provides valuable insights.

The fundamental difference lies in the electronic nature and hydrogen-bonding capability of the ester versus the amide linkage. An amide bond features a nitrogen atom that is a hydrogen bond donor (in secondary amides) and a carbonyl oxygen that is a hydrogen bond acceptor. Esters lack the hydrogen bond-donating capability at this position. Furthermore, amides are generally more resistant to hydrolysis than esters, which can lead to greater metabolic stability and a longer duration of action in vivo.

The choice between an ester and an amide can lead to different, and sometimes opposing, biological outcomes:

Antimicrobial Activity : The relative efficacy of esters versus amides can be species-dependent. In one comprehensive study, cinnamic acid ester derivatives were generally found to be more bioactive against fungal strains than the corresponding amide derivatives. mdpi.com Conversely, another study synthesizing cinnamoyl-metronidazole (ester) and cinnamoyl-memantine (amide) found the ester to be potent against Staphylococcus aureus, while the amide was active against Candida fungi, suggesting a divergence in their antimicrobial spectrum. nih.gov

Enzyme Inhibition & Antioxidant Activity : In a study evaluating inhibitors for enzymes relevant to Alzheimer's disease, cinnamic acid esters showed stronger inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). nih.gov In contrast, the corresponding amide derivatives exhibited more potent DPPH free radical scavenging (antioxidant) activity. nih.gov This suggests that the ester linkage may be preferred for interactions within certain enzyme active sites, while the amide's hydrogen-donating capability may be advantageous for antioxidant mechanisms.

The following table summarizes comparative findings from the literature for different biological activities.

| Biological Activity | More Potent Functional Group | Reference |

| Antifungal Activity | Ester | mdpi.com |

| Antibacterial (S. aureus) | Ester | nih.gov |

| Antifungal (Candida) | Amide | nih.gov |

| MAO-B Inhibition | Ester | nih.gov |

| Butyrylcholinesterase (BChE) Inhibition | Ester | nih.gov |

| Antioxidant (DPPH Scavenging) | Amide | nih.gov |

For "this compound," its hybrid nature means it possesses both linkages. Its biological profile would be a complex interplay of the properties conferred by both the ester (potential for hydrolysis, specific enzyme interactions) and the amide (stability, hydrogen bonding) groups.

Stereochemical Considerations in Activity

Stereochemistry is a critical factor governing the biological activity of many therapeutic agents, as biological macromolecules like enzymes and receptors are chiral. For cinnamic acid derivatives, the most significant stereochemical feature is the configuration of the double bond in the acrylic acid side chain, which can exist as either the E (trans) or Z (cis) isomer.

The vast majority of naturally occurring and synthetically studied cinnamic acid derivatives possess the E-configuration, which is generally considered to be the more thermodynamically stable isomer. The geometric arrangement of the phenyl ring and the carbonyl group in the E-isomer results in a specific three-dimensional shape that is often crucial for fitting into the binding site of a biological target. core.ac.uk

Studies that have explicitly compared the activity of E and Z isomers of cinnamamides have revealed profound differences in their pharmacological effects. For example, in a study on N-alkyl-alpha,beta-dimethylcinnamamides, the E isomers generally exhibited CNS depressant and anticonvulsant activities. researchgate.net In stark contrast, the corresponding Z isomers consistently caused marked CNS stimulation, including tremors and convulsions. researchgate.net This dramatic divergence in activity underscores the importance of the double bond's stereochemistry in dictating the molecule's interaction with its specific neurological targets.

While specific stereochemical studies on "this compound" have not been reported, it is reasonable to infer that the E,E-isomer (where both cinnamoyl moieties are in the trans configuration) would be the most likely and potentially most active form. The precise spatial orientation of the two phenyl rings and the carbonyl groups, dictated by the E configuration of the double bonds, would be essential for optimal interaction with its biological target(s). Any deviation from this geometry, such as the presence of a Z-isomer, would likely lead to a significant reduction or a complete change in the biological activity profile.

Biosynthetic Context and Metabolic Pathways of Cinnamic Acid Derivatives

Natural Occurrence and Distribution of Cinnamic Acid Precursors

The journey to forming complex molecules like cinnamic acid and its derivatives begins with simpler, fundamental building blocks. The primary precursor for the biosynthesis of cinnamic acid is the aromatic amino acid L-phenylalanine . wikipedia.orgoup.com This amino acid is synthesized in plants and microorganisms through the shikimate pathway. nih.govresearchgate.net

The shikimate pathway is a seven-step metabolic route that converts the simple carbohydrate precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate. nih.gov Chorismate stands at a critical metabolic fork, leading to the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov

Phenylalanine, and therefore the potential for cinnamic acid synthesis, is widespread throughout the plant kingdom. oup.commdpi.com It is a fundamental component of proteins and serves as the starting point for the vast phenylpropanoid pathway, which generates thousands of specialized metabolites. wikipedia.orgnih.gov Consequently, precursors to cinnamic acid are found in virtually all plants, from algae and ferns to higher plants, including fruits, vegetables, and grains. nih.govthepharmajournal.commdpi.com For instance, coffee is a major dietary source of caffeic acid, while ferulic acid is abundant in cereal grains like rice and wheat. nih.gov Cinnamic acid itself can be obtained from sources like cinnamon, citrus fruits, grapes, and tea. nih.gov

Biosynthesis Pathways of Cinnamic Acid in Plants

The biosynthesis of cinnamic acid in plants is primarily initiated by a single, crucial enzymatic step: the non-oxidative deamination of L-phenylalanine. wikipedia.orgmdpi.com This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . oup.comnih.gov PAL is a key regulatory enzyme that channels phenylalanine from primary metabolism (protein synthesis) into the secondary metabolic phenylpropanoid pathway. nih.gov

The reaction involves the removal of an amino group from L-phenylalanine to form trans-cinnamic acid. oup.comnih.gov This step is considered the gateway to a massive network of biosynthetic reactions that produce a diverse array of natural products. wikipedia.org While this is the main route, an alternative pathway has been identified in tea plants and others, where L-phenylalanine is first converted to phenylpyruvic acid (PPA) and then to phenyllactic acid (PAA) before ultimately forming cinnamic acid. acs.org

Interactive Table 1: Key Enzymes in the Early Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine. nih.gov | L-phenylalanine | trans-Cinnamic acid |

| Cinnamate (B1238496) 4-hydroxylase | C4H | Catalyzes the hydroxylation of trans-cinnamic acid. nih.gov | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule. nih.gov | p-Coumaric acid | p-Coumaroyl-CoA |

Cinnamic acid is not an end product but a central intermediate in plant metabolism. wikipedia.org Once formed, it enters a cascade of reactions, serving as the backbone for two major classes of plant polymers and secondary metabolites: lignin (B12514952) and flavonoids.

Lignin Synthesis: Lignin is a complex, rigid polymer that provides structural integrity to plant cell walls, aids in water transport, and defends against pathogens. plos.orgnih.govresearchgate.net The biosynthesis of lignin begins with cinnamic acid. plos.orgmdpi.com The acid is first hydroxylated by the enzyme cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. nih.govplos.org Through a series of subsequent hydroxylations, methylations, and reductions, p-coumaric acid is converted into monolignols, the primary building blocks of lignin. researchgate.netmdpi.com The three main monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which polymerize to form the complex lignin structure. mdpi.commdpi.com

Flavonoid Synthesis: Flavonoids are a diverse group of polyphenolic compounds involved in pigmentation, UV protection, and signaling. thepharmajournal.comnih.gov The journey to flavonoids also starts with the conversion of cinnamic acid to p-coumaric acid. The enzyme 4-coumarate:CoA ligase (4CL) then activates p-coumaric acid to form p-coumaroyl-CoA. nih.gov This molecule is the key entry point into the flavonoid-specific biosynthetic pathway. nih.gov In the first committed step of flavonoid synthesis, the enzyme chalcone (B49325) synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. nih.gov This chalcone is then modified by a series of enzymes to generate the vast diversity of flavonoid structures, including flavanones, flavonols, and anthocyanins. nih.govresearchgate.net

Microbial Metabolism and Biotransformation of Cinnamic Acid Derivatives

Microorganisms, particularly fungi and bacteria, have evolved sophisticated pathways to degrade aromatic compounds like cinnamic acid, often using them as a carbon source. frontiersin.orgresearchgate.net

The filamentous fungus Aspergillus niger is known to metabolize cinnamic acid through several routes. frontiersin.orgnih.gov One of the most studied pathways is the non-oxidative decarboxylation of cinnamic acid to produce styrene . frontiersin.orgnih.govuu.nl This conversion is catalyzed by the enzyme cinnamic acid decarboxylase (CdcA). frontiersin.orgnih.gov

Another significant degradation route in fungi involves a CoA-dependent β-oxidation pathway. uu.nl This is similar to the pathway used for fatty acid degradation. In this process, the cinnamic acid side chain is shortened. For related hydroxycinnamic acids like ferulic acid and p-coumaric acid, this pathway leads to the formation of valuable compounds like vanillin (B372448) and p-hydroxybenzoic acid, respectively. uu.nlresearchgate.net Some fungi can also perform other transformations, such as reducing cinnamic acid to cinnamaldehyde (B126680) and cinnamyl alcohol or hydroxylating it to p-coumaric acid. frontiersin.org Fusarium species have been shown to convert trans-cinnamic acid into caffeic and ferulic acids. mdpi.com

The microbial metabolism of cinnamic acid is tightly controlled at the genetic level. In Aspergillus niger, the genes responsible for the decarboxylation pathway are organized in a gene cluster. frontiersin.orgnih.gov This cluster includes the gene for cinnamic acid decarboxylase (cdcA) and another for a flavin prenyltransferase (padA), which work together in the conversion to styrene. frontiersin.orgnih.gov

The expression of these genes is controlled by a specific transcriptional regulator , SdrA (sorbic acid decarboxylase regulator). frontiersin.orgnih.govnih.gov Studies using deletion mutants have shown that SdrA is essential for the expression of the cdcA and padA genes, and thus for the metabolism of cinnamic acid. frontiersin.orgnih.gov This demonstrates a sophisticated regulatory network where the presence of cinnamic acid can induce the expression of the specific enzymes needed for its degradation. frontiersin.org In some bacteria, like Stenotrophomonas sp., degradation proceeds through reduction of the side chain to 3-phenylpropionic acid, followed by hydroxylation and ring cleavage, a process involving enzymes like cinnamate reductase and various hydroxylases and dioxygenases. nih.gov

Interactive Table 2: Enzymes in Microbial Metabolism of Cinnamic Acid

| Enzyme | Organism Example | Reaction | Pathway |

| Cinnamic acid decarboxylase (CdcA) | Aspergillus niger | Converts cinnamic acid to styrene. frontiersin.orgnih.gov | Decarboxylation |

| Flavin prenyltransferase (PadA) | Aspergillus niger | Works with CdcA in the decarboxylation of cinnamic acid. frontiersin.orgnih.gov | Decarboxylation |

| Cinnamate reductase | Stenotrophomonas sp. | Reduces cinnamic acid to 3-phenylpropionic acid. nih.gov | Side-chain reduction |

| Protocatechuate 3,4-dioxygenase | Stenotrophomonas sp. | Key enzyme in the cleavage of the aromatic ring. nih.gov | Aromatic ring fission |

Emerging Research Directions and Non Clinical Applications of Cinnamic Acid, 2 Cinnamamidoethyl Ester

Potential in Advanced Material Science Applications

The cinnamoyl moiety is a key functional group in the development of advanced polymers, particularly those with photoreactive properties. Cinnamic acid and its derivatives have been recognized as valuable building blocks in polymer science due to their structural features, such as the phenyl ring, the reactive double bond, and the carboxylic acid or ester group. rsc.org

One of the most significant applications of cinnamic acid esters in material science is in the creation of photosensitive polymers. google.com The carbon-carbon double bond in the cinnamoyl group can undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to cross-linking of the polymer chains. This process can render the polymer insoluble in solvents, a property that is highly valuable for photolithography and the production of printing plates. google.com Polymeric materials like cinnamic acid esters of polyvinyl alcohol and cellulose (B213188) have been developed for use as photomechanical resists. google.com

The synthesis of advanced polymers such as polyesters, polyamides, and poly(anhydride esters) frequently utilizes cinnamic acid and its hydroxy-derivatives. rsc.org These polymers exhibit a broad spectrum of applications, from industrial plastics to sophisticated biomedical systems like drug delivery vehicles and shape-memory materials. rsc.org Given that Cinnamic acid, 2-cinnamamidoethyl ester contains two cinnamoyl groups, it could potentially act as a bifunctional cross-linking agent, enhancing the photoreactivity and modifying the mechanical properties of polymers into which it is incorporated. Its dual ester and amide linkages could also influence its compatibility and interaction with different polymer matrices.

Role in Agrochemical Development (e.g., Plant Protection, Bioherbicides)

Cinnamic acid and its derivatives have demonstrated significant potential in the development of new agrochemicals, including agents for plant protection and bioherbicides. rsdjournal.org Research has shown that various synthetic and naturally occurring cinnamic acid esters and amides possess insecticidal, larvicidal, and herbicidal properties.

Studies on the structure-activity relationship (SAR) of trans-cinnamic acid analogs have revealed that modifications to both the side chain and the aromatic ring are crucial for their inhibitory activity against parasitic weeds like Cuscuta campestris. nih.gov Notably, the methyl ester derivative of trans-cinnamic acid was identified as the most potent inhibitor in one study, with an IC₅₀ of 331 μM. nih.gov This highlights the importance of the ester functionality in enhancing herbicidal efficacy.

In the context of pest management, cinnamic acid esters have shown promise as insecticides. Two derivatives, methyl cinnamate (B1238496) and sitosterol (B1666911) cinnamate, were found to have significant insecticidal and larvicidal effects against the storage pest Tribolium castaneum. nih.gov Furthermore, a range of cinnamic acid esters have been evaluated for their larvicidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and Zika. nih.gov Compounds with medium-length alkyl chains, such as butyl cinnamate and pentyl cinnamate, demonstrated excellent potency. nih.gov

The development of novel cinnamic acid derivatives for controlling plant viral and bacterial diseases is also an active area of research. researchgate.net Some derivatives have shown the ability to enhance a plant's own defense responses by increasing the activity of defense-related enzymes and upregulating defense genes. researchgate.net The dual-functionality of this compound, combining both ester and amide groups, could offer a unique mode of action or a broader spectrum of activity against various agricultural pests and pathogens.

Table 1: Agrochemical Activity of Selected Cinnamic Acid Derivatives

| Compound | Target Organism | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Methyl cinnamate | Cuscuta campestris (parasitic weed) | Herbicidal | Most active derivative tested, IC₅₀ = 331 μM | nih.gov |

| Cinnamaldehyde (B126680) | Cuscuta campestris (parasitic weed) | Herbicidal | Increased activity compared to cinnamic acid, IC₅₀ = 408 μM | nih.gov |

| Methyl cinnamate | Tribolium castaneum (storage pest) | Insecticidal/Larvicidal | LC₅₀ (adult) = 26.92 mg/mL; LC₅₀ (larvae) = 8.31 mg/mL | nih.gov |

| Sitosterol cinnamate | Tribolium castaneum (storage pest) | Insecticidal/Larvicidal | LC₅₀ (adult) = 6.92 mg/mL; LC₅₀ (larvae) = 3.91 mg/mL | nih.gov |

| Butyl cinnamate | Aedes aegypti (mosquito larvae) | Larvicidal | Excellent activity, LC₅₀ ≈ 0.21 mM | nih.gov |

| Pentyl cinnamate | Aedes aegypti (mosquito larvae) | Larvicidal | Excellent activity, LC₅₀ ≈ 0.17 mM | nih.gov |

| Benzyl cinnamate | Aedes aegypti (mosquito larvae) | Larvicidal | Good activity, LC₅₀ = 0.55 mM | nih.gov |

| Compound A5 | Tobacco Mosaic Virus (TMV) | Antiviral | Protective effect (EC₅₀ = 287.7 μg/mL), better than commercial virucide | researchgate.net |

Exploration in Food Science and Preservation Technologies

The antimicrobial properties of cinnamic acid and its derivatives are well-documented, making them attractive candidates for applications in food preservation. researchgate.net These compounds have been shown to be effective against a range of bacteria and fungi, including common food spoilage organisms and pathogens. researchgate.netmdpi.com

The antimicrobial efficacy of cinnamic acid derivatives is highly dependent on their chemical structure. For instance, bacteria are often more susceptible to synthetic cinnamic acids, esters, and amides, while fungi can be more sensitive to cinnamic aldehydes. mdpi.com The modification of the carboxylic acid group into an ester can significantly enhance antibacterial activity. mdpi.com A study comparing cinnamic acid with methyl cinnamate found that the ester derivative was bioactive against several Candida strains, whereas the parent acid was inactive. mdpi.com Increasing the length of the alkyl chain in the ester group can also potentiate the antimicrobial response, likely due to increased lipophilicity which allows for better penetration of microbial membranes. mdpi.com

Derivatives of cinnamic acid have been reported to possess activity against both Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action for some derivatives involves direct interaction with the fungal cell membrane and cell wall. mdpi.com Given its structure, this compound could potentially exhibit broad-spectrum antimicrobial activity, making it a candidate for development as a food-safe preservative or as a component in active food packaging materials. nih.gov

Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives